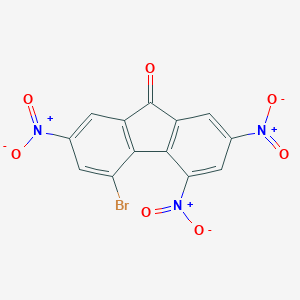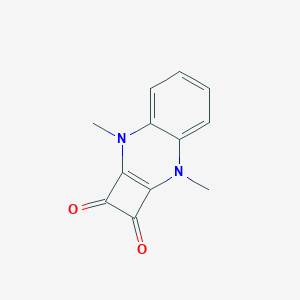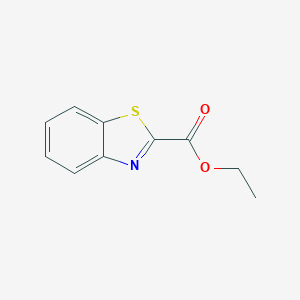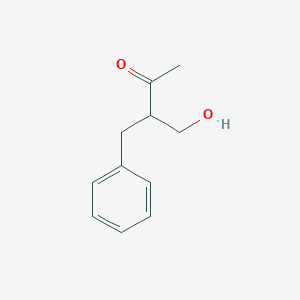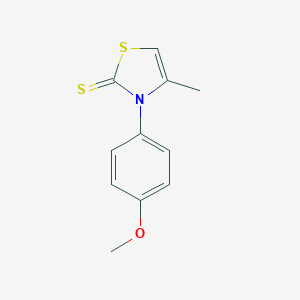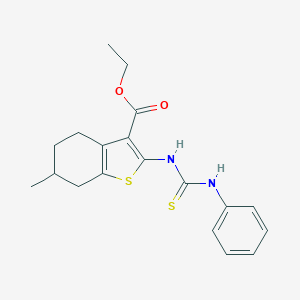
2-(3-Chloroanilino)-3-pyridinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloroanilino)-3-pyridinesulfonamide, also known as CP-690550, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. CP-690550 is a selective inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a critical role in the immune system.
Scientific Research Applications
2-(3-Chloroanilino)-3-pyridinesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. JAK3 plays a critical role in the immune system, and its inhibition by 2-(3-Chloroanilino)-3-pyridinesulfonamide has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases. 2-(3-Chloroanilino)-3-pyridinesulfonamide has also been studied for its potential use in transplant rejection, as JAK3 plays a role in the immune response to transplanted organs.
Mechanism Of Action
2-(3-Chloroanilino)-3-pyridinesulfonamide is a selective inhibitor of JAK3, which is a member of the Janus kinase family of enzymes. JAK3 plays a critical role in the signaling pathways of cytokines, which are involved in the immune response. By inhibiting JAK3, 2-(3-Chloroanilino)-3-pyridinesulfonamide reduces the activity of cytokines such as interleukin-2 and interferon-gamma, which are involved in the inflammatory response. This leads to a reduction in inflammation and improved symptoms in autoimmune diseases.
Biochemical And Physiological Effects
2-(3-Chloroanilino)-3-pyridinesulfonamide has been shown to have a significant impact on the immune system, particularly in the reduction of inflammation. In animal models of autoimmune diseases, 2-(3-Chloroanilino)-3-pyridinesulfonamide has been shown to reduce the production of cytokines and improve symptoms such as joint swelling and skin lesions. 2-(3-Chloroanilino)-3-pyridinesulfonamide has also been shown to reduce the incidence of transplant rejection in animal models, indicating its potential use in the prevention of transplant rejection in humans.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(3-Chloroanilino)-3-pyridinesulfonamide is its selectivity for JAK3, which reduces the risk of off-target effects. 2-(3-Chloroanilino)-3-pyridinesulfonamide has also been shown to have a favorable safety profile in animal studies, indicating its potential for use in humans. However, the limitations of 2-(3-Chloroanilino)-3-pyridinesulfonamide include its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the long-term safety of 2-(3-Chloroanilino)-3-pyridinesulfonamide in humans is not yet fully understood, and further studies are needed to assess its potential side effects.
Future Directions
There are several potential future directions for the study of 2-(3-Chloroanilino)-3-pyridinesulfonamide. One area of interest is the development of new formulations of 2-(3-Chloroanilino)-3-pyridinesulfonamide that improve its solubility and bioavailability. Additionally, further studies are needed to assess the long-term safety and efficacy of 2-(3-Chloroanilino)-3-pyridinesulfonamide in humans. Another potential area of research is the identification of new targets for JAK3 inhibition, which could lead to the development of new therapies for autoimmune diseases and transplant rejection.
Conclusion:
In conclusion, 2-(3-Chloroanilino)-3-pyridinesulfonamide is a chemical compound that has shown significant potential for use in the treatment of autoimmune diseases and transplant rejection. Its selectivity for JAK3 and favorable safety profile make it a promising candidate for further study. Future research in this area may lead to the development of new therapies for these conditions, improving the quality of life for millions of people worldwide.
Synthesis Methods
The synthesis of 2-(3-Chloroanilino)-3-pyridinesulfonamide involves the reaction of 3-chloroaniline with 3-pyridinesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of 2-(3-Chloroanilino)-3-pyridinesulfonamide has been optimized to yield high purity and yield, making it suitable for use in scientific research applications.
properties
CAS RN |
55842-08-5 |
|---|---|
Product Name |
2-(3-Chloroanilino)-3-pyridinesulfonamide |
Molecular Formula |
C11H10ClN3O2S |
Molecular Weight |
283.73 g/mol |
IUPAC Name |
2-(3-chloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O2S/c12-8-3-1-4-9(7-8)15-11-10(18(13,16)17)5-2-6-14-11/h1-7H,(H,14,15)(H2,13,16,17) |
InChI Key |
WSIIWLANWZDKAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



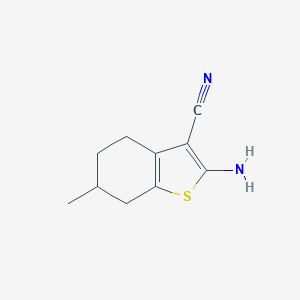
![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)
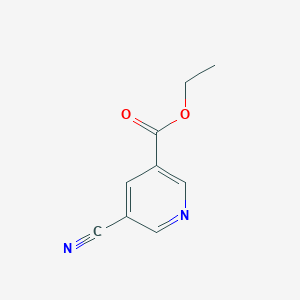
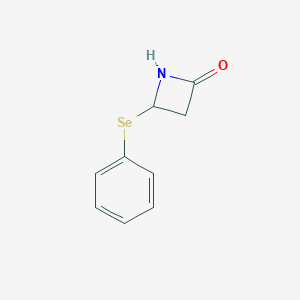
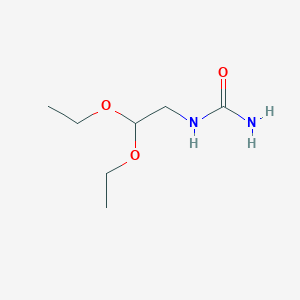
![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B186301.png)
![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)
